molecular formula C18H18F3NO3 B6218573 6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline, trifluoroacetic acid CAS No. 2742654-02-8

6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline, trifluoroacetic acid

Cat. No.: B6218573
CAS No.: 2742654-02-8
M. Wt: 353.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline, trifluoroacetic acid is a compound that combines the structural features of tetrahydroisoquinoline and trifluoroacetic acid. Tetrahydroisoquinoline is a heterocyclic compound that is part of many natural and synthetic bioactive molecules. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base.

    Combination with trifluoroacetic acid: The final step involves the reaction of the benzyloxy-tetrahydroisoquinoline with trifluoroacetic acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The tetrahydroisoquinoline core can be reduced to form a fully saturated isoquinoline.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline, trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the trifluoroacetic acid moiety can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    6-(methoxy)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methoxy group instead of a benzyloxy group.

    6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the trifluoroacetic acid moiety.

Uniqueness

6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline, trifluoroacetic acid is unique due to the presence of both the benzyloxy group and the trifluoroacetic acid moiety. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2742654-02-8

Molecular Formula

C18H18F3NO3

Molecular Weight

353.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.